4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
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Overview
Description
4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[2,3-B]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a bromine atom at the 4-position and a carboxylic acid group at the 2-position further enhances its chemical reactivity and potential biological activity .
Preparation Methods
The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-B]pyridine followed by carboxylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents like carbon tetrachloride in the presence of a base .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[2,3-B]pyridine core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is primarily related to its ability to interact with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation, apoptosis, and migration .
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-B]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolo[2,3-B]pyridine ring.
Indole derivatives: Indoles have a similar bicyclic structure but with a benzene ring fused to a pyrrole ring instead of a pyridine ring.
Pyrazolo[3,4-B]pyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWBXBDGSTDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-71-7 |
Source
|
Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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